2-Bromo-4'-fluoroacetophenone

Catalog No.
S577329
CAS No.
403-29-2
M.F
C8H6BrFO
M. Wt
217.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4'-fluoroacetophenone

CAS Number

403-29-2

Product Name

2-Bromo-4'-fluoroacetophenone

IUPAC Name

2-bromo-1-(4-fluorophenyl)ethanone

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

InChI

InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2

InChI Key

ZJFWCELATJMDNO-UHFFFAOYSA-N

SMILES

Array

Synonyms

α-Bromo-4’-fluoroacetophenone; α-Bromo-p-fluoroacetophenone; 1-(4-Fluorophenyl)-2-bromoethanone; 2-Bromo-1-(4-fluorophenyl)-1-ethanone; 2-Bromo-1-(4-fluorophenyl)ethanone; 2-Bromo-4’-fluoroacetophenone; 2-Bromo-p-fluoroacetophenone; 4-Fluorophenacyl

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)F

The exact mass of the compound 2-Bromo-1-(4-fluorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88343. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4'-fluoroacetophenone (also known as 4-fluorophenacyl bromide) is a highly reactive, bifunctional alpha-haloketone and a critical electrophilic building block in organic synthesis. Featuring both a para-fluoro substituent and an alpha-bromo ketone moiety, it serves as a premier precursor for the construction of complex heterocycles, including thiazoles, pyrroles, and imidazopyridines. In industrial and pharmaceutical procurement, this compound is prioritized over non-fluorinated analogs due to the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the alpha-carbon, accelerates nucleophilic substitution rates, and imparts favorable metabolic stability and lipophilicity to downstream active pharmaceutical ingredients (APIs) [1].

Substituting 2-Bromo-4'-fluoroacetophenone with the generic unsubstituted phenacyl bromide or other halogenated analogs routinely compromises both synthesis efficiency and target molecule efficacy. From a processability standpoint, the absence of the para-fluoro group reduces the electrophilic activation of the alpha-carbon, leading to sluggish reaction kinetics, prolonged reaction times (often requiring overnight stirring rather than a few hours), and significantly lower yields during N-alkylation and cross-coupling steps[1]. Furthermore, in medicinal chemistry and formulation, replacing the fluorine atom with hydrogen eliminates the targeted metabolic resistance and specific binding affinities required for advanced therapeutics, such as acid-stable proton pump inhibitors and selective aminopeptidase N inhibitors, rendering generic analogs functionally obsolete for these targeted applications [2].

Accelerated N-Alkylation Kinetics and Higher Yields

In head-to-head N-alkylation studies with aniline to form alpha-anilinoketones, 2-Bromo-4'-fluoroacetophenone demonstrated significantly enhanced reactivity compared to the unsubstituted phenacyl bromide baseline. The fluorinated target achieved a 62.3% yield in just 4 hours of stirring. In contrast, the unsubstituted comparator required overnight stirring and still only achieved a lower yield of 51.5% [1].

Evidence DimensionN-alkylation yield and reaction time
Target Compound Data62.3% yield (4 hours)
Comparator Or Baseline51.5% yield (overnight stirring) for phenacyl bromide
Quantified Difference+10.8% absolute yield increase; >3x faster reaction time
ConditionsAniline, DMF, K2CO3, room temperature

The accelerated kinetics and higher yields directly translate to improved throughput and reduced solvent/energy costs in large-scale API precursor synthesis.

Enhanced Processability in Oxidative Bromination Workflows

The stability and processability of the fluorinated core are evident in its upstream synthesis via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. The production of 4-fluorophenacyl bromide achieves a high yield of 88%, whereas the synthesis of the unsubstituted phenacyl bromide under identical aqueous oxidative conditions yields only 76% [1].

Evidence DimensionSynthesis yield via tandem hydroxybromination
Target Compound Data88% yield
Comparator Or Baseline76% yield for unsubstituted phenacyl bromide
Quantified Difference+12% absolute yield increase
ConditionsK2S2O8-mediated tandem hydroxybromination/oxidation in water

Higher stability during harsh oxidative bromination ensures more reliable scale-up, fewer degradation byproducts, and higher batch-to-batch purity for procurement.

Critical Pharmacological Stability in Proton Pump Inhibitor (PPI) Design

In the development of advanced pyrrole-based proton pump inhibitors (PPIs), the selection of the phenacyl bromide precursor fundamentally dictates the stability of the final drug under acidic conditions. Utilizing 4-fluorophenacyl bromide instead of phenacyl bromide to synthesize the ethyl 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate intermediate yields a PPI with a strong proton pump inhibitory effect that overcomes the severe instability and metabolic enzyme polymorphism degradation associated with non-fluorinated baseline PPIs [1].

Evidence DimensionAcidic stability and metabolic resistance of downstream API
Target Compound DataHigh stability and strong inhibitory effect
Comparator Or BaselineHigh instability under acidic conditions (non-fluorinated baseline)
Quantified DifferenceElimination of acid-driven formulation degradation
ConditionsIn vivo / in vitro PPI formulation testing

Procuring the fluorinated precursor is mandatory for synthesizing next-generation PPIs that do not require complex enteric coatings to survive gastric acid.

Enhanced Potency in Thiazole-Pyrazoline Hybrid Anticancer Agents

When synthesizing thiazoline derivatives via the reaction of carbothioamides with various phenacyl bromides, the choice of the halogen substituent critically impacts downstream cytotoxicity. Thiazole-pyrazoline hybrids synthesized using 4-fluorophenacyl bromide emerged as the most potent inhibitors against the MCF-7 breast cancer cell line, achieving IC50 values as low as 6.6–6.9 μM. Unsubstituted phenacyl bromide derivatives failed to achieve this level of potency and selectivity index[1].

Evidence DimensionCytotoxicity (IC50) against MCF-7 cells
Target Compound DataIC50 = 6.6 - 6.9 μM
Comparator Or BaselineLower relative potency (unsubstituted derivatives)
Quantified DifferenceSignificant enhancement in targeted cytotoxicity and selectivity
ConditionsIn vitro MCF-7 cell line assay

For medicinal chemistry programs targeting aminopeptidase N or VEGFR2, the para-fluoro substitution is essential for achieving the required binding affinity and IC50 thresholds.

High-Throughput Synthesis of Substituted Thiazoles and Pyrroles

Due to its accelerated reaction kinetics and high N-alkylation yields, 2-Bromo-4'-fluoroacetophenone is a highly efficient electrophile for the rapid construction of fluorinated heterocycles. It is heavily utilized in Hantzsch thiazole syntheses and modified Paal-Knorr pyrrole syntheses, where it minimizes reaction times from overnight to a few hours while suppressing side reactions [1].

Development of Acid-Stable Gastrointestinal Therapeutics

In pharmaceutical manufacturing, this compound is a non-negotiable precursor for synthesizing advanced pyrrole-based proton pump inhibitors (PPIs). The incorporated fluorine atom provides critical electron-withdrawing effects that stabilize the final API against acidic degradation in the stomach, bypassing the limitations of older, non-fluorinated PPIs [2].

Design of Selective Aminopeptidase N (APN) Inhibitors

For oncology drug discovery, 2-Bromo-4'-fluoroacetophenone is prioritized for synthesizing thiazole-pyrazoline hybrids. The fluorine substitution enhances the lipophilicity and electronegative binding profile of the resulting scaffold, driving stronger IC50 values against breast cancer cell lines (MCF-7) compared to unhalogenated analogs [3].

Photoinducible DNA Cleavage Probes

In frontier biochemical assays, this compound serves as a highly efficient, concentration-dependent photoinducible DNA cleavage agent. Upon UV irradiation, the fluorinated precursor reliably generates stable fluorine-substituted phenyl radicals capable of cleaving supercoiled DNA into nicked and linear forms, making it a valuable tool for specialized genomic and oncological research.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

215.95861 Da

Monoisotopic Mass

215.95861 Da

Heavy Atom Count

11

UNII

N3PVV2GVQ8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (91.3%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

403-29-2

Wikipedia

2-Bromo-4'-fluoroacetophenone

Dates

Last modified: 08-15-2023

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